![molecular formula C18H17N3O2S2 B4016469 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4016469.png)
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(3-methylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves multi-step chemical reactions. A common approach includes the reaction of specific thione derivatives with chloroacetylamino compounds to form acetamide derivatives. For example, a study synthesized drug precursors by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirmed by NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is usually confirmed through various spectroscopic methods. For instance, the synthesized compounds' structures in related studies were confirmed using 1H NMR, FTIR, MS, and elemental analysis, which provide detailed insights into the molecular framework and the positioning of functional groups within the compound (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Benzothiazole derivatives undergo several chemical reactions, including protonation at specific nitrogen atoms in their structure. The acidity constants (pKa values) of these compounds have been determined through UV spectroscopic studies, revealing the sites of protonation and giving insight into their reactivity (Duran & Canbaz, 2013).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility and crystallinity, can be influenced by their molecular structure. The study of hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides highlights the impact of substituents on the benzothiazole moiety on their assembly and physical state (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal in determining the applications of benzothiazole derivatives. The pKa determination study provides valuable information on their acidic and basic nature, which is crucial for predicting their behavior in chemical reactions (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-4-3-5-13(8-11)20-17(23)10-24-18-21-15-7-6-14(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCWTNKCNFZDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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